molecular formula C17H12BrNO3S B305773 (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B305773
M. Wt: 390.3 g/mol
InChI Key: GVGMLQLDJYHBRK-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class of drugs. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to modulate the expression of various genes that are involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of various inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has been shown to improve glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. These include the development of more efficient and cost-effective synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4-hydroxybenzaldehyde and benzylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to yield the final compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve its yield and purity.

Scientific Research Applications

(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H12BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12BrNO3S/c18-13-8-12(6-7-14(13)20)9-15-16(21)19(17(22)23-15)10-11-4-2-1-3-5-11/h1-9,20H,10H2/b15-9+

InChI Key

GVGMLQLDJYHBRK-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/SC2=O

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O

Origin of Product

United States

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